Cas no 486993-97-9 (5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde)
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-3-iodo-2-isopropoxy-benzaldehyde
- 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde
- STK348923
- CS-0240370
- LUA99397
- 5-bromo-3-iodo-2-propan-2-yloxybenzaldehyde
- AN-655/15530005
- EN300-228137
- 486993-97-9
- 5-bromo-3-iodo-2-isopropoxybenzaldehyde
- BBL039574
- AKOS000307835
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- MDL: MFCD02257534
- Inchi: 1S/C10H10BrIO2/c1-6(2)14-10-7(5-13)3-8(11)4-9(10)12/h3-6H,1-2H3
- InChI Key: MODQYKKVUITENR-UHFFFAOYSA-N
- SMILES: IC1=CC(=CC(C=O)=C1OC(C)C)Br
Computed Properties
- Exact Mass: 367.891
- Monoisotopic Mass: 367.891
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 3
- Complexity: 199
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 26.3Ų
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB498182-250 mg |
5-Bromo-3-iodo-2-isopropoxybenzaldehyde |
486993-97-9 | 250MG |
€198.50 | 2022-03-23 | ||
| abcr | AB498182-500 mg |
5-Bromo-3-iodo-2-isopropoxybenzaldehyde |
486993-97-9 | 500MG |
€264.80 | 2022-03-23 | ||
| abcr | AB498182-1 g |
5-Bromo-3-iodo-2-isopropoxybenzaldehyde |
486993-97-9 | 1g |
€309.00 | 2022-03-23 | ||
| abcr | AB498182-5 g |
5-Bromo-3-iodo-2-isopropoxybenzaldehyde |
486993-97-9 | 5g |
€752.70 | 2022-03-23 | ||
| Enamine | EN300-228137-1g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 1g |
$278.0 | 2023-09-15 | |
| Enamine | EN300-228137-5g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 5g |
$785.0 | 2023-09-15 | |
| Enamine | EN300-228137-10g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 10g |
$1419.0 | 2023-09-15 | |
| Enamine | EN300-228137-0.05g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 0.05g |
$65.0 | 2024-06-20 | |
| Enamine | EN300-228137-0.1g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 0.1g |
$97.0 | 2024-06-20 | |
| Enamine | EN300-228137-0.25g |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde |
486993-97-9 | 95% | 0.25g |
$138.0 | 2024-06-20 |
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde Suppliers
5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde Related Literature
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde
5-Bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde (CAS No. 486993-97-9): A Versatile Building Block in Organic Synthesis
5-Bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde (CAS No. 486993-97-9) is a highly functionalized aromatic aldehyde that has gained significant attention in recent years due to its unique chemical properties and wide range of applications in organic synthesis. This compound, with its bromo and iodo substituents, offers multiple reactive sites that make it an excellent building block for the construction of complex molecules. The presence of the propan-2-yloxy group further enhances its versatility, allowing for diverse chemical transformations.
The molecular structure of 5-bromo-3-iodo-2-isopropoxybenzaldehyde (an alternative name for this compound) features three distinct functional groups that can participate in various coupling reactions, including Suzuki, Sonogashira, and Heck reactions. This makes it particularly valuable in pharmaceutical research, where researchers are constantly searching for novel drug intermediates with multiple modification sites. Recent trends in medicinal chemistry show increasing demand for such polyhalogenated benzaldehyde derivatives, as they enable rapid structure-activity relationship studies.
From a synthetic chemistry perspective, the 5-bromo-3-iodobenzaldehyde derivative offers several advantages. The bromine and iodine atoms provide orthogonal reactivity, allowing for sequential functionalization under different conditions. This characteristic has made it particularly useful in the development of OLED materials and organic semiconductors, areas that have seen explosive growth due to the push for more efficient display technologies. Many researchers are investigating how such halogenated aromatic aldehydes can contribute to improved charge transport properties in organic electronic devices.
The isopropoxy group in 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde serves multiple purposes. It provides steric bulk that can influence the regioselectivity of subsequent reactions, and its ether functionality can be cleaved under acidic conditions to reveal a phenolic hydroxyl group for further derivatization. This level of control is particularly valuable in total synthesis projects, where researchers often need to carefully orchestrate multiple transformation steps. Recent publications have highlighted the use of similar compounds in the synthesis of natural product analogs with potential biological activity.
In the field of agrochemical research, derivatives of halogenated benzaldehydes like CAS 486993-97-9 have shown promise as precursors for novel crop protection agents. The ability to systematically modify the substitution pattern around the aromatic ring allows for fine-tuning of physicochemical properties, which is crucial for developing compounds with optimal bioavailability and environmental stability. This aligns with current industry trends toward more sustainable and targeted agricultural chemicals.
The stability and storage requirements of 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde are important considerations for researchers. Like many polyhalogenated aromatic compounds, it should be protected from light and stored under inert atmosphere to prevent decomposition. Proper handling procedures ensure that the material maintains its reactivity for critical coupling reactions, which is particularly important for high-value applications in medicinal chemistry and materials science.
Analytical characterization of 486993-97-9 typically involves a combination of techniques including NMR spectroscopy, mass spectrometry, and HPLC analysis. The distinct chemical shifts of the aldehyde proton and the aromatic protons in the 1H NMR spectrum, along with the characteristic pattern resulting from the bromo and iodo substituents, provide clear identification. These analytical methods are crucial for quality control, especially when the compound is used as a pharmaceutical intermediate.
Recent advances in green chemistry have explored more sustainable methods for synthesizing compounds like 5-bromo-3-iodo-2-isopropoxybenzaldehyde. Researchers are investigating catalytic systems that can introduce multiple halogen atoms in a single step, reducing the need for harsh reagents and minimizing waste generation. This aligns with the pharmaceutical industry's increasing focus on process intensification and atom economy in synthetic routes.
The commercial availability of 5-bromo-3-iodo-2-(propan-2-yloxy)benzaldehyde has improved in recent years, reflecting growing demand from both academic and industrial researchers. Suppliers typically offer the compound in various purity grades, with HPLC-grade material being essential for sensitive applications. Pricing trends indicate that as synthetic methods improve and scale-up processes are optimized, the cost of such specialized building blocks is becoming more accessible to research laboratories.
Looking to the future, polyfunctionalized benzaldehydes like CAS 486993-97-9 are likely to play an increasingly important role in drug discovery and materials science. Their ability to serve as platforms for diverse molecular architectures makes them invaluable tools for researchers working on targeted therapies, smart materials, and molecular electronics. As synthetic methodologies continue to advance, we can expect to see even more innovative applications for this versatile class of compounds.
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